
4-Aminoacenaphthylene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoacenaphthylene-1,2-dione is a chemical compound that belongs to the class of acenaphthoquinones. These compounds are known for their interesting photochemical properties and versatile synthetic intermediates to polycyclic hydrocarbons and heterocyclic compounds . The structure of this compound consists of an acenaphthylene core with an amino group at the 4-position and two ketone groups at the 1 and 2 positions.
Preparation Methods
The most widely used methods for the preparation of acenaphthoquinones, including 4-Aminoacenaphthylene-1,2-dione, involve the oxidation of acenaphthene with various oxidizing agents . Another common method is the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride . These methods are efficient and yield high-purity products.
Chemical Reactions Analysis
4-Aminoacenaphthylene-1,2-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Multicomponent Reactions: These reactions involve more than two starting materials reacting to form a product, incorporating essentially all of the atoms of the educts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are often complex heterocyclic compounds with potential pharmacological activities.
Scientific Research Applications
4-Aminoacenaphthylene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Derivatives of this compound are being explored for their potential use in drug development.
Industry: The compound is used in the synthesis of dyes and pigments due to its photochemical properties.
Mechanism of Action
The mechanism of action of 4-Aminoacenaphthylene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions . This property makes it useful in redox reactions and as a catalyst in various chemical processes. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
4-Aminoacenaphthylene-1,2-dione can be compared with other acenaphthoquinone derivatives, such as:
Acenaphthenequinone: Similar in structure but lacks the amino group.
Acenaphthylene-1,2-dione: Similar but without the amino substitution.
Spiroacenaphthylenes: These compounds have a spirocyclic structure fused to the acenaphthylene core.
The uniqueness of this compound lies in its amino group, which provides additional reactivity and potential for forming diverse derivatives with various applications.
Properties
CAS No. |
646058-51-7 |
|---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-aminoacenaphthylene-1,2-dione |
InChI |
InChI=1S/C12H7NO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H,13H2 |
InChI Key |
WBGXHPOCCUHTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
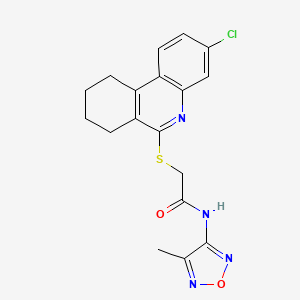
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
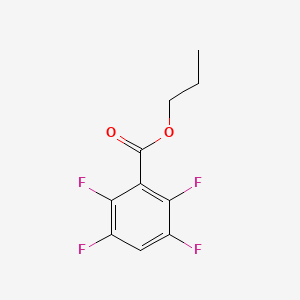
propanedinitrile](/img/structure/B12588379.png)

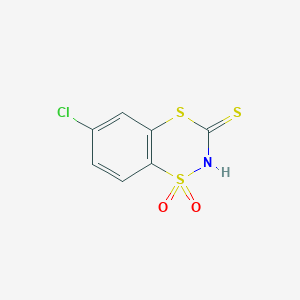
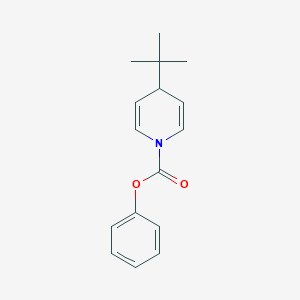
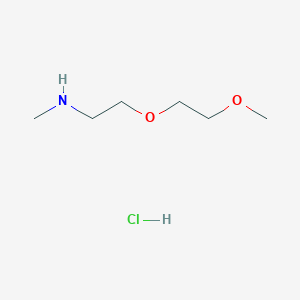
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)
